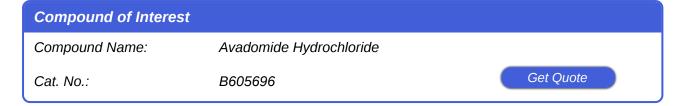


# Avadomide Hydrochloride: A Comparative Guide for Researchers

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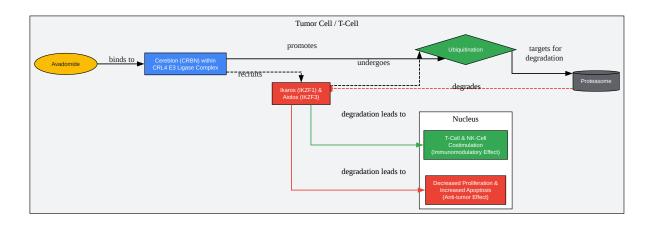
Avadomide (CC-122) is an orally active, novel cereblon E3 ligase modulator (CELMoD) with demonstrated antitumor and immunomodulatory activities.[1][2] This guide provides a comparative analysis of **Avadomide hydrochloride**'s performance based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals. While direct head-to-head trials are limited, this document synthesizes findings from various studies to facilitate an objective comparison with other therapeutic approaches and within different treatment regimens.

#### **Mechanism of Action**

Avadomide binds to the cereblon (CRBN) protein, a substrate receptor within the cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[3][4] This binding event modulates the E3 ligase activity, leading to the selective ubiquitination and subsequent proteasomal degradation of the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these lymphoid transcription factors results in two primary downstream effects:

- Direct anti-tumor activity: The degradation of Ikaros and Aiolos leads to decreased proliferation and increased apoptosis in malignant B-cells.[4]
- Immunomodulatory effects: This process also leads to the costimulation of T cells and Natural Killer (NK) cells, enhancing the immune response against tumor cells.[2][4]
   Specifically, the degradation of Aiolos derepresses the IL-2 gene, leading to increased interleukin-2 production and T-cell proliferation.[2]





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Avadomide's mechanism of action.

# Preclinical Comparison: Avadomide vs. Lenalidomide

Preclinical studies have positioned Avadomide as a more potent CELMoD agent compared to lenalidomide.[6][7] Key differentiators include:

- Greater Potency: Avadomide demonstrates greater induction of Aiolos and Ikaros degradation and subsequently, greater increases in tumor cell apoptosis in vitro.[6][7]
- Broader Activity in DLBCL Subtypes: While lenalidomide shows preferential activity in the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL), Avadomide



exhibits antiproliferative activity in both ABC and Germinal Center B-cell-like (GCB) DLBCL cell lines.[6][7][8]

• Interferon-Stimulated Protein Induction: Avadomide, but not lenalidomide, has been shown to increase the relative abundance of interferon-stimulated proteins in DLBCL models.[6]

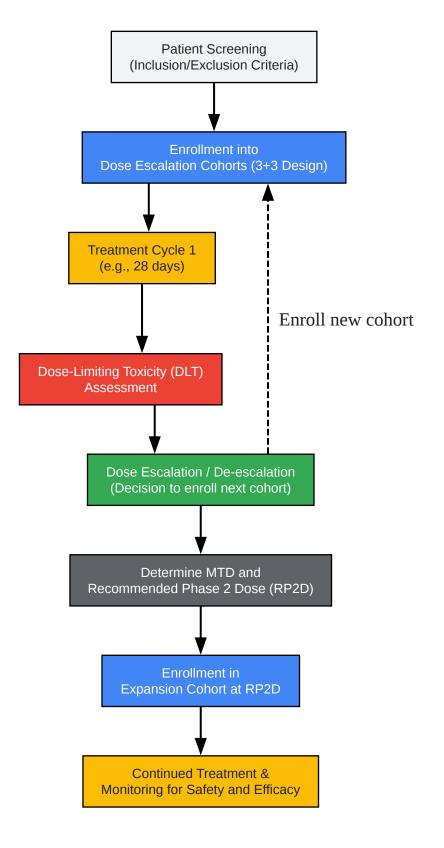
# Clinical Performance of Avadomide Monotherapy in Relapsed/Refractory DLBCL

A phase 1, multicenter, dose-expansion study (CC-122-ST-001) evaluated the safety and efficacy of Avadomide monotherapy in patients with relapsed/refractory (R/R) DLBCL.[4][8]

### **Experimental Protocol Summary (CC-122-ST-001)**

- Study Design: Phase 1, multicenter, open-label, dose-escalation and expansion study.[4][8]
- Patient Population: Patients with R/R DLBCL who had progressive disease or were intolerant
  to one or more prior anthracycline- or alkylating-containing regimens.[8] Key inclusion criteria
  included having at least one measurable lesion, an ECOG performance status of ≤2, and
  adequate hematologic, hepatic, and renal function.[8]
- Treatment Regimens: The study explored various doses (3 mg to 5 mg) and schedules of Avadomide hydrochloride, including continuous daily dosing and intermittent schedules (e.g., 5 days on, 2 days off).[4][8]
- Primary Objectives: To determine the dose-limiting toxicities (DLTs), non-tolerated dose (NTD), maximum tolerated dose (MTD), and the recommended phase 2 dose (RP2D).[9]
- Secondary Objectives: To evaluate the preliminary efficacy of Avadomide.[9]





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A typical Phase 1 dose-escalation workflow.



Efficacy of Avadomide Monotherapy in R/R DLBCL

Patient Subgroup (n=84)	Overall Response Rate (ORR)	Complete Response (CR)
Overall de novo R/R DLBCL	29%	11%
GCB Subtype	33%	-
ABC Subtype	25%	-
Data from the CC-122-ST-001 study.[4]		

## **Safety and Tolerability of Avadomide Monotherapy**

The most common treatment-emergent adverse events (TEAEs) were hematologic. The introduction of an intermittent 5/7-day dosing schedule improved tolerability and reduced the frequency and severity of neutropenia.[4]

Adverse Event (Grade 3/4)	Frequency	
Neutropenia	51%	
Infections	24%	
Anemia	12%	
Febrile Neutropenia	10%	
Data from the CC-122-ST-001 study.[4][8]		

## **Avadomide in Combination Therapies**

Avadomide has also been evaluated in combination with anti-CD20 monoclonal antibodies, such as rituximab and obinutuzumab, for the treatment of R/R B-cell non-Hodgkin lymphoma (NHL).

# Avadomide plus Rituximab in R/R DLBCL and Follicular Lymphoma (FL)



A phase 1b study (CC-122-DLBCL-001) assessed Avadomide in combination with rituximab.[6]

- Experimental Protocol Summary: This was a dose-expansion study following a multi-arm dose-escalation trial.[6][10]
- Efficacy in R/R DLBCL: The Overall Response Rate (ORR) was 40.7%, with a median Duration of Response (mDOR) of 8.0 months.[6][7]
- Efficacy in R/R FL: The ORR was 80.5%, with an mDOR of 27.6 months.[7]
- Safety: The most common grade 3/4 Avadomide-related adverse event was neutropenia (55.9%).[6]

## Avadomide plus Obinutuzumab in R/R B-cell NHL

The CC-122-NHL-001 phase 1b study evaluated Avadomide with obinutuzumab.[11]

- Experimental Protocol Summary: A multicenter, dose escalation and expansion study in patients with relapsed or refractory CD20-positive B-cell NHL.[11]
- Recommended Phase 2 Dose: Avadomide 3.0 mg (formulated capsule) on a 5/7-day schedule in combination with 1000 mg of obinutuzumab.[11]
- Safety: The most common grade 3 or higher adverse events were neutropenia (56%) and thrombocytopenia (23%).[11]

**Comparison of Avadomide Performance:** 

Monotherapy vs. Combination

Therapy	Indication	Overall Response Rate (ORR)
Avadomide Monotherapy	R/R DLBCL	29%[4]
Avadomide + Rituximab	R/R DLBCL	40.7%[6][7]

### Conclusion



**Avadomide hydrochloride** is a potent CELMoD agent with a distinct mechanism of action that confers both direct anti-tumor and immunomodulatory effects. Preclinical data suggest superior potency over lenalidomide and broader activity across DLBCL subtypes. Clinical studies have established its activity as a monotherapy in heavily pretreated R/R DLBCL, with a manageable safety profile that is improved with intermittent dosing. Combination therapies with anti-CD20 antibodies, such as rituximab, have demonstrated higher response rates, suggesting a synergistic effect. These findings support the continued investigation of Avadomide, both as a single agent and in combination, for the treatment of hematologic malignancies.

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